molecular formula C32H64O4Sn B15176244 Bis(isooctanoyloxy)dioctylstannane CAS No. 85702-78-9

Bis(isooctanoyloxy)dioctylstannane

Cat. No.: B15176244
CAS No.: 85702-78-9
M. Wt: 631.6 g/mol
InChI Key: CDEXOKIIOQEULQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of bis(isooctanoyloxy)dioctylstannane typically involves the reaction of dioctyltin oxide with isooctanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Bis(isooctanoyloxy)dioctylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The ester groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(isooctanoyloxy)dioctylstannane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(isooctanoyloxy)dioctylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes. The specific pathways involved depend on the context of its application, such as its use in therapeutic research or material science .

Comparison with Similar Compounds

Bis(isooctanoyloxy)dioctylstannane can be compared with other organotin compounds, such as:

  • Dibutyltin dilaurate
  • Tributyltin chloride
  • Tetrabutyltin

These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its specific ester groups, which confer distinct chemical properties and reactivity .

Properties

CAS No.

85702-78-9

Molecular Formula

C32H64O4Sn

Molecular Weight

631.6 g/mol

IUPAC Name

[6-methylheptanoyloxy(dioctyl)stannyl] 6-methylheptanoate

InChI

InChI=1S/2C8H16O2.2C8H17.Sn/c2*1-7(2)5-3-4-6-8(9)10;2*1-3-5-7-8-6-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

CDEXOKIIOQEULQ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCC(C)C)OC(=O)CCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.